molecular formula C10H8ClN5O B11680428 5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

Cat. No.: B11680428
M. Wt: 249.65 g/mol
InChI Key: RFEUOGIPSVJSNL-LFYBBSHMSA-N
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Description

5-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a chemical compound with a complex structure that includes a chlorophenyl group, a hydrazine linkage, and a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the dihydrotriazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .

Properties

Molecular Formula

C10H8ClN5O

Molecular Weight

249.65 g/mol

IUPAC Name

5-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H8ClN5O/c11-8-4-2-1-3-7(8)5-12-15-9-6-13-16-10(17)14-9/h1-6H,(H2,14,15,16,17)/b12-5+

InChI Key

RFEUOGIPSVJSNL-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=O)NN=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=O)NN=C2)Cl

Origin of Product

United States

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